3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid
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Description
3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is a useful research compound. Its molecular formula is C11H14N4O4S and its molecular weight is 298.32. The purity is usually 95%.
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Scientific Research Applications
1. Crystallization Studies
The compound 7-(5-Carboxypentyl)-1,3-dimethylxanthine, which shares a similar molecular structure with the requested compound, has been studied for its crystallization properties. It was synthesized and crystallized from ethyl acetate, with hydrogen bonds playing a significant role in the formation of layers parallel to a specific plane (Carvalho, Emmerling, & Schneider, 2007).
2. Heterocyclic Chemistry
Research into condensed sulfur-containing pyridine systems, specifically focusing on the alkylation of 3-cyanopyridine-2(1H)-thiones, resulted in the formation of various pyrido-thieno-diazepino-purine derivatives. This area of research highlights the versatility of purine derivatives in constructing complex heterocyclic systems (Dotsenko, Sventukh, & Krivokolysko, 2012).
3. Intermediate in Synthesis
The synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in producing biologically active thioxo-thiazanones, is another application. This study illustrates the use of anhydrous solvents in the initial stages of dithiocarbamic acid salt formation, showcasing the compound's role in complex chemical syntheses (Orlinskii, 1996).
4. Uracil Derivatives Synthesis
Research into the synthesis and structural studies of uracil derivatives involved the compound methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. This study demonstrates the utility of purine derivatives in the synthesis and crystallography of uracil derivatives, expanding the scope of its applications in organic chemistry (Liu et al., 2014).
Properties
IUPAC Name |
3-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-3-15-7-8(14(2)10(19)13-9(7)18)12-11(15)20-5-4-6(16)17/h3-5H2,1-2H3,(H,16,17)(H,13,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJPJKTDWPPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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